2-[(2-chloro-4-quinazolinyl)amino]-1-butanol, AldrichCPR
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Overview
Description
2-[(2-chloro-4-quinazolinyl)amino]-1-butanol, AldrichCPR, is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-4-quinazolinyl)amino]-1-butanol typically involves the reaction of 2-chloro-4-quinazoline with 1-butanol in the presence of a suitable catalyst. The reaction conditions often require heating and may involve the use of solvents such as dimethyl sulfoxide (DMSO) or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-4-quinazolinyl)amino]-1-butanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the quinazoline ring .
Scientific Research Applications
2-[(2-chloro-4-quinazolinyl)amino]-1-butanol has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex quinazoline derivatives.
Biology: It is used in studies to understand the biological activity of quinazoline compounds.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-4-quinazolinyl)amino]-1-butanol involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, some quinazoline compounds inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-amino-6,7-dimethoxyquinazoline
- 4-amino-2-chloro-6,7-dimethoxyquinazoline
- 2-chloromethyl-4-methyl-quinazoline
Uniqueness
2-[(2-chloro-4-quinazolinyl)amino]-1-butanol is unique due to its specific structure, which combines the quinazoline ring with a butanol moiety. This structure may confer unique biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
IUPAC Name |
2-[(2-chloroquinazolin-4-yl)amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-2-8(7-17)14-11-9-5-3-4-6-10(9)15-12(13)16-11/h3-6,8,17H,2,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHBTENPNXALOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=NC2=CC=CC=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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